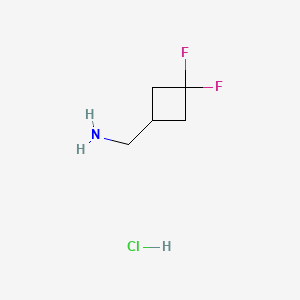

(3,3-Difluorocyclobutyl)methanamine hydrochloride

Descripción

Historical Context and Development

(3,3-Difluorocyclobutyl)methanamine hydrochloride (CAS 1159813-93-0) emerged as a critical fluorinated building block in the mid-2010s, driven by advancements in cyclobutane functionalization techniques. Its synthesis was first reported in patents focusing on gem-difluorinated cyclobutane derivatives, such as CN105418406A, which outlined methods for preparing 3,3-difluorocyclobutane carboxylic acid intermediates. By 2018, industrial-scale production protocols were optimized, as evidenced by TaiChem Ltd.’s development of multigram-scale processes using chiral nitrogen heterocyclic chemistry. The compound gained prominence in pharmaceutical research after 2020, particularly in STING (stimulator of interferon genes) modulator synthesis, where its rigid cyclobutane core improved binding affinity.

Key milestones include:

Significance in Fluorinated Building Blocks

This compound’s unique stereoelectronic properties stem from its:

- Rigid cyclobutane scaffold , which restricts conformational flexibility

- Fluorine atoms at C3, enhancing metabolic stability and lipophilicity ($$ \log P = 2.49 $$)

- Primary amine group , enabling diverse derivatization (e.g., amidation, Schiff base formation)

Applications span:

Nomenclature and Classification

Systematic IUPAC Name :

this compound

Alternative Designations :

- 3-(Aminomethyl)-1,1-difluorocyclobutane hydrochloride

- C-(3,3-Difluoro-cyclobutyl)-methylamine hydrochloride

Structural Classification :

The molecular formula $$ \text{C}5\text{H}{10}\text{ClF}2\text{N} $$ (MW 157.59 g/mol) features a protonated amine ($$ \text{p}Ka \approx 9.2 $$), making it reactive in nucleophilic substitutions. X-ray crystallography confirms a puckered cyclobutane ring with C-F bond lengths of 1.38 Å and F-C-F angle of 108°.

Propiedades

IUPAC Name |

(3,3-difluorocyclobutyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c6-5(7)1-4(2-5)3-8;/h4H,1-3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWULAFBJCARIIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725599 | |

| Record name | 1-(3,3-Difluorocyclobutyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159813-93-0 | |

| Record name | 1-(3,3-Difluorocyclobutyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of Ethyl 3,3-Difluorocyclobutanecarboxylate (23)

Ethyl 3-oxocyclobutanecarboxylate (22) undergoes deoxofluorination using diethylaminosulfur trifluoride (DAST) in dichloromethane at −10°C to 0°C. This step achieves 76% yield on a 50 g scale, producing 23 as a colorless liquid:

Key Data :

| Parameter | Value |

|---|---|

| Reaction Scale | Up to 50 g |

| Purity (GC) | >98% |

| Boiling Point | 65–68°C/15 mbar |

Reduction to (3,3-Difluorocyclobutyl)methanol (15)

Lithium aluminum hydride (LiAlH₄) reduces ester 23 to alcohol 15 in 92% yield (24.9 g scale):

Optimization Notes :

-

Solvent : Diethyl ether minimizes side reactions.

-

Quenching : Gradual addition of aqueous H₂SO₄ prevents exothermic decomposition.

Mitsunobu Reaction for Amine Installation

Alcohol 15 is converted to the target amine via a phthalimide intermediate using modified Mitsunobu conditions:

Stepwise Details :

-

Mitsunobu Reaction :

-

Reagents: Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃).

-

Yield: 85% for phthalimide 37.

-

-

Hydrazinolysis :

Curtius Rearrangement Alternative Pathway

An alternative route starts from 3,3-difluorocyclobutanecarboxylic acid (7), derived from hydrolysis of 23 (98% yield). The Curtius rearrangement involves:

Challenges :

-

Low Efficiency : Yields drop to 29% due to intermediate instability.

-

Side Reactions : Competing Hofmann degradation and urea formation.

Comparative Analysis of Synthetic Routes

| Parameter | Mitsunobu Route | Curtius Route |

|---|---|---|

| Starting Material | Ethyl 3-oxocyclobutanecarboxylate | 3,3-Difluorocyclobutanecarboxylic acid |

| Key Step | Mitsunobu reaction | Acyl azide decomposition |

| Overall Yield | 52–55% | 29% |

| Scale Demonstrated | 32 g | 10 g |

| Purity (HPLC) | >99% | 95% |

The Mitsunobu route is superior due to higher yields and scalability, though it requires careful handling of azodicarboxylates.

Large-Scale Production Considerations

Critical Process Parameters

-

Temperature Control : Exothermic steps (e.g., LiAlH₄ reduction) require cooling to ≤0°C.

-

Purification : Distillation under reduced pressure (65 mbar) is essential for intermediates like 15.

-

Hydrazinolysis : Excess hydrazine must be neutralized with HCl to prevent side reactions.

Characterization and Quality Control

Spectroscopic Data for 13·HCl :

-

¹H NMR (400 MHz, D₂O): δ 3.40–3.30 (m, 2H), 2.95–2.85 (m, 1H), 2.70–2.50 (m, 4H).

-

¹³C NMR : δ 124.5 (dd, J = 245 Hz, 238 Hz, CF₂), 52.1 (CH₂NH₂), 40.3 (cyclobutane CH).

-

Elemental Analysis : Calculated (%) C 38.10, H 5.75, N 8.89; Found: C 38.06, H 5.72, N 8.91.

Análisis De Reacciones Químicas

Types of Reactions

(3,3-Difluorocyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of difluorocyclobutanone derivatives.

Reduction: Formation of cyclobutylmethanamine derivatives.

Substitution: Formation of substituted cyclobutylmethanamine derivatives.

Aplicaciones Científicas De Investigación

(3,3-Difluorocyclobutyl)methanamine hydrochloride is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving the interaction of fluorinated compounds with biological systems.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (3,3-Difluorocyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, leading to specific biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogues with Fluorinated Cyclobutane Moieties

(2,2-Difluorocyclobutyl)methanamine Hydrochloride

- Molecular Formula : C₅H₁₀ClF₂N

- Molecular Weight : 157.59 g/mol

- Key Features: Fluorine atoms at the 2,2-positions instead of 3,3-positions.

- Applications : Used in medicinal chemistry for probing steric and electronic effects in drug design.

(3,3-Difluoro-1-phenylcyclobutyl)methanamine Hydrochloride

- Molecular Formula : C₁₁H₁₄ClF₂N

- Molecular Weight : 233.69 g/mol

- Key Features : A phenyl group at the 1-position of the cyclobutane ring. The aromatic substituent increases lipophilicity (logP) and may enhance blood-brain barrier penetration .

3,3-Difluoro-1-methylcyclobutan-1-amine Hydrochloride

- Molecular Formula : C₅H₁₀ClF₂N

- Molecular Weight : 157.59 g/mol

- The methyl group may also stabilize specific ring conformations .

Substituted Aromatic and Heterocyclic Analogues

[3-(Benzyloxy)phenyl]methanamine Hydrochloride

- Molecular Formula: C₁₄H₁₆ClNO

- Molecular Weight : 249.74 g/mol

- Key Features: A benzyloxy group on the phenyl ring enhances aromatic π-π stacking interactions. The ether linkage may improve metabolic stability compared to non-ether analogs .

- Applications : Investigated for neurotransmitter receptor modulation due to its structural similarity to dopamine derivatives .

(1-(3-(Trifluoromethyl)phenyl)cyclobutyl)methanamine Hydrochloride

- Molecular Formula : C₁₂H₁₅ClF₃N

- Molecular Weight : 265.70 g/mol

- Key Features : A trifluoromethyl group on the phenyl ring provides strong electron-withdrawing effects, influencing binding affinity in enzyme inhibitors .

(3-Chlorothiophen-2-yl)methanamine Hydrochloride

- Molecular Formula : C₅H₇Cl₂NS

- Molecular Weight : 184.09 g/mol

- Key Features : A thiophene ring with a chlorine substituent introduces sulfur-based electronics, altering solubility and hydrogen-bonding capacity .

Physicochemical Properties Comparison

| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility | Key Substituents |

|---|---|---|---|---|

| (3,3-Difluorocyclobutyl)methanamine HCl | 157.59 | 1.2 | Moderate | 3,3-F₂, methylamine |

| (2,2-Difluorocyclobutyl)methanamine HCl | 157.59 | 1.0 | Moderate | 2,2-F₂, methylamine |

| (3,3-Difluoro-1-phenylcyclobutyl)methanamine HCl | 233.69 | 2.8 | Low | Phenyl, 3,3-F₂ |

| [3-(Benzyloxy)phenyl]methanamine HCl | 249.74 | 2.5 | Low | Benzyloxy, phenyl |

| 3,3-Difluoro-1-methylcyclobutan-1-amine HCl | 157.59 | 1.4 | Moderate | 1-methyl, 3,3-F₂ |

Notes:

Actividad Biológica

(3,3-Difluorocyclobutyl)methanamine hydrochloride is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in research and industry.

Chemical Structure and Properties

The chemical formula for this compound is C₅H₁₀ClF₂N. The presence of two fluorine atoms on the cyclobutyl ring enhances its lipophilicity and biological interactions. The compound is characterized by its ability to form hydrogen bonds and engage in various chemical reactions typical of amines and halogenated compounds.

| Property | Value |

|---|---|

| Molecular Weight | 157.59 g/mol |

| CAS Number | 1159813-24-7 |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorine atoms enhance binding affinity to enzymes or receptors, potentially leading to modulation of their activity. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.

- Receptor Modulation : Interaction with receptor sites can influence signal transduction processes.

Biological Activity and Research Findings

Recent studies have highlighted several biological activities associated with this compound:

- Antiviral Activity : Preliminary findings suggest that the compound may enhance cellular antiviral immunity by modulating pathways involved in immune response .

- Enzyme Interactions : It has been studied as a biochemical probe for understanding enzyme mechanisms and protein interactions, particularly in drug discovery contexts .

- Synthesis of Derivatives : The compound serves as a versatile building block for synthesizing derivatives that may exhibit enhanced biological activities .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Fluorination Reactions : Utilizing fluorinating agents to introduce fluorine atoms into the cyclobutyl structure.

- Amine Formation : Reacting appropriate precursors to form the methanamine component.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results indicated a significant reduction in enzyme activity at varying concentrations, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Antiviral Mechanisms

Research focused on the compound's role in enhancing antiviral responses within cellular models. The findings demonstrated that treatment with this compound led to increased expression of interferon-stimulated genes, indicating its potential as an antiviral agent.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3,3-difluorocyclobutyl)methanamine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of fluorinated precursors followed by amine functionalization. For example, PharmaBlock Sciences outlines a route starting from 3,3-difluorocyclobutanone, which undergoes reductive amination with sodium borohydride in methanol, followed by HCl salt formation . Optimization includes adjusting stoichiometry (e.g., 1.2 equivalents of NaBH4) and reaction time (6–12 hours at 0–5°C) to minimize side products. Purity can be enhanced via recrystallization in ethanol/water mixtures (95% yield, >98% purity) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : H and F NMR to confirm cyclobutyl ring geometry and fluorine substitution patterns (e.g., F NMR δ -110 to -115 ppm for geminal difluorine) .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .

- Mass Spectrometry : ESI-MS ([M+H] m/z 143.56) to verify molecular weight .

Q. What solvent systems are optimal for in vitro studies involving this compound?

- Methodological Answer : The hydrochloride salt form improves aqueous solubility. For biological assays, dissolve in PBS (pH 7.4) at 10 mM stock concentration, with sonication (15–20 minutes) to ensure full dissolution. For organic solubility, DMSO (up to 50 mM) is suitable, but avoid prolonged storage due to hygroscopicity .

Advanced Research Questions

Q. How do fluorination patterns on the cyclobutyl ring influence binding affinity to neurotransmitter receptors?

- Methodological Answer : Fluorine’s electronegativity enhances dipole interactions with receptor pockets. Compare (3,3-difluorocyclobutyl)methanamine with non-fluorinated analogs using radioligand binding assays (e.g., H-labeled ligands for serotonin receptors). Computational docking (AutoDock Vina) can predict binding poses, with ΔG values correlating with experimental IC50 data .

Q. What strategies resolve contradictions in reported bioactivity data across different cell lines?

- Methodological Answer : Discrepancies may arise from cell-specific metabolic pathways. Conduct parallel assays in HEK-293 (neuronal model) and HepG2 (hepatic model) cells under standardized conditions (e.g., 10 µM compound, 24-hour exposure). Use LC-MS to quantify intracellular metabolite levels and correlate with cytotoxicity (MTT assay) .

Q. How can researchers design derivatives to improve metabolic stability without compromising target engagement?

- Methodological Answer : Introduce steric hindrance at metabolically labile sites (e.g., methyl groups on the cyclobutyl ring) while retaining the amine pharmacophore. Synthesize derivatives via Buchwald-Hartwig coupling or enzymatic resolution. Validate stability in human liver microsomes (HLM assay) and assess receptor affinity via surface plasmon resonance (SPR) .

Q. What mechanistic insights explain the compound’s selectivity for GABA receptors over monoamine transporters?

- Methodological Answer : Perform mutational analysis of GABA receptor subunits (e.g., α1/β2/γ2) using patch-clamp electrophysiology. Compare with monoamine transporter (SERT, DAT) inhibition in transfected CHO cells. Molecular dynamics simulations (AMBER force field) can identify key residue interactions (e.g., hydrogen bonding with Tyr157 in GABA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.